molecular formula C18H18FNOS B2937574 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide CAS No. 1208727-01-8

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide

Cat. No.: B2937574
CAS No.: 1208727-01-8
M. Wt: 315.41
InChI Key: PYSUJQQUQLMPGR-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide is a synthetic benzamide derivative intended for research and development applications in neuroscience and medicinal chemistry. This compound features a benzamide core linked to a 4-fluorophenyl-substituted cyclopropylmethyl group and a methylthio substituent, a structural motif found in ligands targeting central nervous system receptors. Compounds with cyclopropylmethanamine scaffolds have been investigated as selective agonists for serotonin receptors such as 5-HT2C, which is a target for studying obesity, schizophrenia, and substance abuse . Similarly, complex synthetic molecules containing fluorophenyl groups have been profiled as 5-HT2A receptor inverse agonists with potential antipsychotic-like efficacy in preclinical models . The structural elements of this benzamide suggest potential for use in exploratory pharmacology, including receptor binding assays, functional activity studies, and structure-activity relationship (SAR) investigations. All products are intended for research purposes only in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c1-22-16-5-3-2-4-15(16)17(21)20-12-18(10-11-18)13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSUJQQUQLMPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide with key structural analogues, emphasizing substituent impacts on physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Benzamide 2-SCH₃; cyclopropyl-(4-F-phenyl)CH₂ ~358.4 (estimated) N/A Hypothesized enzyme inhibition
Bomedemstat (IMG-7289) Benzamide-triazole hybrid 4-triazole; cyclopropyl-(4-F-phenyl) 683.7 N/A LSD1 inhibitor (antineoplastic)
27i () Propanamide 2,4-diCl-phenoxy; cyclopropyl-(4-F-phenyl)CH₂ ~451.3 109–110 Antimicrobial (Pseudomonas)
27k () Propanamide 2,4-diCl-phenoxy; cyclobutyl-(4-F-phenyl)CH₂ ~465.3 103–104 Antimicrobial (Pseudomonas)
Compound 25 () Benzamide 5-F-2-methoxy-phenylcyclopropyl ~432.9 N/A Serotonin 2C receptor agonist

Key Observations:

Cyclopropane vs. Cyclobutane-containing 27k exhibits a marginally higher melting point (~103–104°C vs. 109–110°C for 27i), suggesting subtle differences in crystal packing .

Substituent Effects on Bioactivity: The 2-methylthio group in the target compound may enhance lipophilicity compared to methoxy or chloro substituents in analogues like bomedemstat (triazole) or 27i (dichlorophenoxy). This could influence membrane permeability and metabolic stability . Bomedemstat’s triazole moiety enables π-stacking interactions critical for LSD1 inhibition, a feature absent in the target compound, highlighting divergent therapeutic applications .

Fluorophenyl Positioning :

  • The 4-fluorophenyl group is conserved across all compounds, suggesting its role in optimizing aromatic interactions and bioavailability. In compound 25 (), fluorination at the 5-position of the phenyl ring modulates serotonin receptor selectivity .

Pharmacokinetic and Functional Selectivity

  • Metabolic Stability :
    • The cyclopropane ring in the target compound may reduce oxidative metabolism compared to straight-chain alkyl groups (e.g., 27j in ), as seen in LSD1 inhibitors where cyclopropane enhances half-life .
  • Functional Selectivity :
    • Compound 25 () demonstrates enantiomer-dependent activity at serotonin receptors, underscoring the importance of stereochemistry in cyclopropane-containing drugs—a factor requiring evaluation for the target compound .

Q & A

Basic: What are the established synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide, and how is structural validation performed?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclopropane ring formation, followed by amide coupling. For example:

  • Cyclopropanation: React 4-fluorophenyl derivatives with diazo compounds (e.g., trimethylsilyldiazomethane) under transition metal catalysis to form the cyclopropane core .
  • Amide Formation: Couple the cyclopropane-containing amine with 2-(methylthio)benzoyl chloride using HATU/DIPEA in DMF .
    Validation:
  • 1H/13C NMR: Key signals include cyclopropane protons (δ 1.2–1.8 ppm, J = 4–6 Hz) and methylthio groups (δ 2.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • NMR:
    • 1H NMR: Cyclopropane protons (split into multiplets due to coupling), aromatic protons (δ 6.8–7.6 ppm), and methylthio singlet (δ 2.5 ppm) .
    • 13C NMR: Cyclopropane carbons (δ 12–18 ppm), fluorophenyl carbons (δ 115–165 ppm, with C-F coupling) .
  • IR: Confirm amide C=O stretch (~1650 cm⁻¹) and methylthio C-S (650–700 cm⁻¹) .
  • LC-MS/MS: Monitor purity (>95%) and detect hydrolytic byproducts .

Advanced: How can reaction conditions be optimized to improve synthetic yield, particularly for scale-up?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) for cyclopropanation to enhance reaction rates .
  • Catalyst Screening: Test Pd(0) or Rh(II) catalysts for cyclopropanation efficiency (e.g., Rh₂(OAc)₄ improves yield by 20% compared to Cu) .
  • Temperature Control: Lower temperatures (0–5°C) during amide coupling reduce racemization .
    Data-Driven Example:
SubstituentYield (%)ConditionsReference
4-Cl29RT, 24h
4-F740°C, 12h

Advanced: How do enantiomeric configurations impact biological activity, and what separation techniques are recommended?

Methodological Answer:

  • Chiral Effects: Enantiomers may show divergent binding to targets (e.g., serotonin receptors). For example, (+)-enantiomers in exhibited higher 5-HT2C agonism (EC50 = 12 nM vs. 210 nM for (–)-forms) .
  • Separation Methods:
    • Chiral HPLC: Use cellulose-based columns (Chiralpak IC) with hexane/IPA mobile phase .
    • Crystallization: Diastereomeric salt formation with tartaric acid derivatives .

Advanced: How can contradictory reports on antimicrobial activity be resolved methodologically?

Methodological Answer:
Contradictions often arise from assay conditions. To address:

  • Standardize Assays: Use CLSI/MICE guidelines for MIC testing; control pH (7.4) and inoculum size (1×10⁵ CFU/mL) .
  • Check Stability: Pre-incubate the compound in assay media (e.g., DMEM) to detect hydrolysis (methylthio → sulfoxide) .
  • SAR Analysis: Compare substituent effects (e.g., 4-F vs. 4-Cl analogs in show 10-fold activity differences) .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., 5-HT2C receptor). Focus on cyclopropane’s role in hydrophobic pocket binding .
  • QSAR Models: Train models with descriptors like logP, polar surface area, and Fukui indices to predict antimicrobial IC50 .
  • MD Simulations: Simulate ligand-receptor dynamics (100 ns runs) to assess conformational stability .

Advanced: How does the compound’s stability under physiological conditions influence experimental design?

Methodological Answer:

  • Hydrolysis Risk: The methylthio group may oxidize to sulfoxide in PBS (t½ = 8h at 37°C). Mitigate by:
    • Adding antioxidants (e.g., 0.1% ascorbic acid) .
    • Using freshly prepared solutions in degassed buffers .
  • Metabolite Tracking: Use LC-HRMS to identify degradation products (e.g., m/z +16 for sulfoxide) .

Advanced: What strategies are recommended for modifying the benzamide moiety to enhance target selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute methylthio with sulfonamide (improves solubility) or trifluoromethyl (enhances metabolic stability) .
  • Substituent Screening: Test electron-withdrawing groups (e.g., NO₂ at benzamide’s 4-position) to modulate π-π stacking with receptors .
  • Fragment-Based Design: Use SPR to identify high-affinity fragments (e.g., 4-fluorophenyl improves 5-HT2C binding by 3-fold) .

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